molecular formula C32H30BF4N3O3 B14756868 5-Benzyl-2-(2,6-dimethoxyphenyl)-6,6-diphenyl-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate

5-Benzyl-2-(2,6-dimethoxyphenyl)-6,6-diphenyl-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate

Cat. No.: B14756868
M. Wt: 591.4 g/mol
InChI Key: HCAVTUULTMBEIV-UHFFFAOYSA-N
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Description

5-Benzyl-2-(2,6-dimethoxyphenyl)-6,6-diphenyl-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate is a complex organic compound that belongs to the class of triazolo-oxazines. This compound is characterized by its unique structure, which includes a triazolo ring fused with an oxazine ring, and is further substituted with benzyl, dimethoxyphenyl, and diphenyl groups. The tetrafluoroborate anion is associated with the cationic part of the molecule, contributing to its stability and solubility in various solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2-(2,6-dimethoxyphenyl)-6,6-diphenyl-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazolo Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolo ring.

    Oxazine Ring Formation: The triazolo ring is then fused with an oxazine ring through a series of reactions involving nucleophilic substitution and cyclization.

    Substitution Reactions: The final compound is obtained by introducing benzyl, dimethoxyphenyl, and diphenyl groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-(2,6-dimethoxyphenyl)-6,6-diphenyl-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

5-Benzyl-2-(2,6-dimethoxyphenyl)-6,6-diphenyl-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzyl-2-(2,6-dimethoxyphenyl)-6,6-diphenyl-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzyl-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate
  • 5-Benzyl-2-mesityl-6,6-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium;tetrafluoroborate

Uniqueness

The uniqueness of 5-Benzyl-2-(2,6-dimethoxyphenyl)-6,6-diphenyl-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate lies in its specific substitution pattern and the presence of the tetrafluoroborate anion. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C32H30BF4N3O3

Molecular Weight

591.4 g/mol

IUPAC Name

5-benzyl-2-(2,6-dimethoxyphenyl)-6,6-diphenyl-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate

InChI

InChI=1S/C32H30N3O3.BF4/c1-36-27-19-12-20-28(37-2)31(27)35-23-34-29(21-24-13-6-3-7-14-24)32(38-22-30(34)33-35,25-15-8-4-9-16-25)26-17-10-5-11-18-26;2-1(3,4)5/h3-20,23,29H,21-22H2,1-2H3;/q+1;-1

InChI Key

HCAVTUULTMBEIV-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.COC1=C(C(=CC=C1)OC)N2C=[N+]3C(C(OCC3=N2)(C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC=CC=C6

Origin of Product

United States

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